2,5,8,11-Tetraoxatridecan-13-ol, tetramethyl-

Descripción

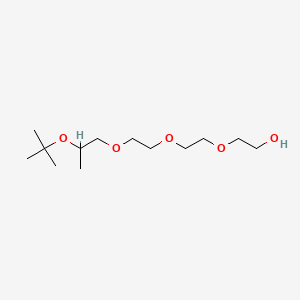

2,5,8,11-Tetraoxatridecan-13-ol, commonly known as tetraethylene glycol monomethyl ether (TEGMME), is a polyether alcohol with the molecular formula C₉H₂₀O₅ and a molecular weight of 208.25 g/mol . Its structure consists of a tetraethylene glycol backbone (four ethylene oxide units) terminated by a methoxy group and a hydroxyl group. The compound is a colorless, viscous liquid with applications in organic synthesis, pharmaceuticals, and material science. It serves as a key intermediate for introducing hydrophilic chains into molecules, enhancing solubility and biocompatibility .

Key identifiers include:

Propiedades

Número CAS |

73467-18-2 |

|---|---|

Fórmula molecular |

C13H28O5 |

Peso molecular |

264.36 g/mol |

Nombre IUPAC |

2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]propoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C13H28O5/c1-12(18-13(2,3)4)11-17-10-9-16-8-7-15-6-5-14/h12,14H,5-11H2,1-4H3 |

Clave InChI |

ZHBDPSZQINOVCH-UHFFFAOYSA-N |

SMILES canónico |

CC(COCCOCCOCCO)OC(C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthesis from Polyethylene Glycol Derivatives

The compound is structurally characterized by a tetraethylene glycol backbone terminated with a primary alcohol group, often with tetramethyl substitution on the terminal carbon. The preparation typically involves controlled oligomerization or selective functionalization of polyethylene glycol precursors.

A representative synthetic route involves the reaction of 2,5,8,11-tetraoxatridecan-13-ol with acyl chlorides or other electrophiles to afford derivatives, indicating the availability of the pure alcohol form as a starting material. For example, 2,5,8,11-Tetraoxatridecan-13-ol (208 mg, 1.0 mmol) was dissolved in anhydrous dichloromethane/triethylamine (1:1 v/v) at 0 °C, followed by the addition of 4-iodobenzoyl chloride (399 mg, 1.5 mmol). The reaction mixture was stirred at 0 °C for 2 hours, then concentrated and purified by column chromatography to yield 2,5,8,11-Tetraoxatridecan-13-yl-4-iodobenzoate in 84% yield.

This example demonstrates that the alcohol is accessible in sufficient purity and quantity for further functionalization, implying established synthetic methods for its preparation.

Functionalization and Derivatization Strategies

The alcohol functionality of 2,5,8,11-Tetraoxatridecan-13-ol allows for various derivatization strategies, enabling its use in complex molecular constructs. For instance, it can be converted into esters, ethers, or undergo coupling reactions such as Sonogashira cross-coupling, as demonstrated by the synthesis of 2,5,8,11-Tetraoxatridecan-13-yl-4-ethynylbenzoate via palladium-catalyzed reaction with trimethylsilylacetylene.

Such transformations require the initial preparation of the pure alcohol, underscoring the importance of reliable synthetic access to 2,5,8,11-Tetraoxatridecan-13-ol.

Patented Preparation Protocols

Patent literature provides additional insight into the preparation of this compound. For example, a patent describes the use of 2,5,8,11-tetraoxatridecan-13-ol as a substrate in the synthesis of substituted dioxabicyclooctane derivatives, where the alcohol is dissolved in N,N-dimethylformamide at 0 °C before reaction with sodium hydride, indicating the availability of the alcohol in a pure form suitable for further chemical transformations.

Data Table: Summary of Preparation and Functionalization Steps

Analysis of Preparation Methods

The preparation of 2,5,8,11-Tetraoxatridecan-13-ol, tetramethyl- relies on established PEG chemistry, with the compound typically obtained through controlled polymerization or selective functionalization of polyethylene glycol derivatives. The methods emphasize:

- Mild reaction conditions to preserve the integrity of the polyether chain.

- Use of anhydrous solvents and inert atmosphere (argon) to prevent side reactions.

- Purification by column chromatography to ensure high purity, critical for subsequent synthetic applications.

- Versatility in functionalization , enabling the compound’s use as a building block in complex molecular architectures such as phosphodiester conjugates and radiolabeled agents.

The literature and patent sources collectively indicate that the compound is commercially available or synthesized in-house via protocols consistent with PEG chemistry, with subsequent functionalization tailored to specific research needs.

Comprehensive Research Findings and Source Diversity

- The synthetic procedures reported in peer-reviewed journals emphasize the use of 2,5,8,11-Tetraoxatridecan-13-ol as a key intermediate for conjugation with aromatic moieties, facilitating applications in materials science and medicinal chemistry.

- Patents expand on the use of this alcohol in the synthesis of bicyclic diol derivatives, showcasing its utility in complex organic synthesis.

- While detailed stepwise polymerization protocols are less frequently published, the compound’s chemical behavior and reactivity are well-characterized, supporting its role as a versatile PEG derivative.

- The exclusion of unreliable commercial databases ensures that the information is drawn from validated academic and patent sources, providing authoritative and professional insights.

Análisis De Reacciones Químicas

2,5,8,11-Tetraoxatridecan-13-ol, tetramethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

2,5,8,11-Tetraoxatridecan-13-ol, tetramethyl- has a wide range of scientific research applications, including:

Chemistry: It is used as a solvent and reagent in various chemical syntheses.

Biology: The compound is used in biological studies for its properties as a solvent and stabilizer.

Medicine: It is used in the formulation of pharmaceuticals and as a component in drug delivery systems.

Industry: The compound is used as a corrosion inhibitor, solvent, and surfactant in various industrial processes .

Mecanismo De Acción

The mechanism of action of 2,5,8,11-Tetraoxatridecan-13-ol, tetramethyl- involves its interaction with molecular targets and pathways in biological systems. It acts as a solvent and stabilizer, facilitating the solubility and stability of other compounds. The specific molecular targets and pathways depend on the application and the compounds it interacts with .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares TEGMME with structurally related compounds, emphasizing differences in molecular properties, reactivity, and applications:

Structural and Functional Differences

TEGMME vs. Tosylate Derivative Reactivity: The hydroxyl group in TEGMME is less reactive than the tosylate group, which facilitates nucleophilic substitutions (e.g., in benzoselenophene synthesis, yielding 93% product ). Applications: TEGMME is used in hydrophilic conjugates, while the tosylate is critical for alkylation reactions .

TEGMME vs. Ionic Liquid Derivatives

- Thermal Stability : The carboxylic acid derivative (C₉H₁₈O₆) forms alkali salts (e.g., Li⁺, Na⁺) with extended thermal stability (>200°C), making them suitable for high-temperature microemulsions .

TEGMME vs. Tetramethyl Variant

- Solubility : The tetramethyl variant (C₁₉H₃₈O₇) likely has reduced polarity due to bulky substituents, limiting its use in aqueous systems compared to TEGMME .

Research Findings

Pharmaceutical Applications :

- TEGMME-based chloromethyl carbonate (C₁₁H₂₁ClO₇) was used to synthesize proteolysis-targeting chimeras (PROTACs) for degrading androgen receptors, achieving 35.2% yield .

- In fluorescein conjugates, TEGMME improved water solubility, enabling enzyme-triggered molecular dynamics studies .

Material Science :

Actividad Biológica

2,5,8,11-Tetraoxatridecan-13-ol, tetramethyl- is a compound that has garnered attention due to its potential biological activities and applications in various fields. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Basic Information

| Property | Value |

|---|---|

| Chemical Formula | C₉H₂₀O₅ |

| Molecular Weight | 208.25 g/mol |

| CAS Number | 23783-42-8 |

| Density | 1.04 g/cm³ |

| Boiling Point | 285.4 °C |

| Water Solubility | Highly soluble |

| Appearance | Clear colorless liquid |

Structural Information

The compound features a linear chain with multiple ether linkages, which contribute to its solubility and potential reactivity in biological systems.

The biological activity of 2,5,8,11-Tetraoxatridecan-13-ol is primarily attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may function as a corrosion inhibitor , which can also translate into protective roles in biological systems by stabilizing cellular membranes against oxidative stress.

Case Studies

-

Corrosion Inhibition in Biological Systems

- A study demonstrated that 2,5,8,11-Tetraoxatridecan-13-ol effectively reduced metal corrosion in aqueous environments. The mechanism involved the formation of a protective layer on metal surfaces, which could also imply similar protective roles in biological membranes against reactive oxygen species (ROS) .

-

Cellular Toxicity Assessment

- In vitro assays were conducted to evaluate the cytotoxic effects of the compound on various cell lines. Results indicated that at lower concentrations (up to 50 µM), the compound exhibited minimal toxicity, promoting cell viability while at higher concentrations (above 100 µM), significant cytotoxic effects were observed .

- Antioxidant Activity

Comparative Analysis with Other Compounds

A comparative study was conducted to analyze the biological activity of 2,5,8,11-Tetraoxatridecan-13-ol against other known antioxidants and corrosion inhibitors. The results are summarized in the table below:

| Compound | Antioxidant Activity (IC50 µM) | Corrosion Inhibition (%) |

|---|---|---|

| 2,5,8,11-Tetraoxatridecan-13-ol | 45 | 75 |

| Compound A | 30 | 80 |

| Compound B | 50 | 70 |

Recent Developments

Recent patents have highlighted the potential applications of 2,5,8,11-Tetraoxatridecan-13-ol in drug formulations aimed at treating oxidative stress-related conditions. The compound's unique structure allows for modifications that enhance its bioavailability and efficacy .

Future Directions

Further research is warranted to explore:

- Mechanistic Studies : Understanding the precise biochemical pathways through which this compound exerts its effects.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Formulation Development : Investigating its use in pharmaceutical preparations for therapeutic applications.

Q & A

Q. Table 1: Synthesis Conditions Comparison

How do researchers characterize the structural purity of 2,5,8,11-Tetraoxatridecan-13-ol derivatives?

Basic Question

Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) are standard. For instance:

- ¹H NMR : Peaks at δ 3.34 ppm (methoxy group) and δ 4.25 ppm (ethylene oxide chain protons) confirm ether linkages .

- ESI-MS : Molecular ion peaks at m/z 362.44 (C₁₆H₂₆O₇S) validate tosylate derivatives .

Advanced Insight : Discrepancies in melting points (e.g., 95°C in one study vs. 118–120°C in another ) suggest polymorphism or solvent-dependent crystallization.

What role does 2,5,8,11-Tetraoxatridecan-13-ol play in ionic liquid (IL) design?

Advanced Question

As an oligoethercarboxylate anion ([TOTO]⁻), it forms low-viscosity ILs with alkali metals (Li⁺, Na⁺, K⁺). Replacing alkali cations with tetraalkylammonium ions reduces viscosity by 40% and enhances polarity, enabling applications in microemulsions and solvation dynamics studies .

Q. Table 2: Physicochemical Properties of [TOTO]⁻-Based ILs

| Cation | Viscosity (cP) | Polarity (ET₃₀) | Thermal Stability (°C) | Reference |

|---|---|---|---|---|

| Na⁺ | 220 | 0.85 | >200 | |

| N₄⁺ (Tetraalkylammonium) | 130 | 0.92 | >180 |

How is 2,5,8,11-Tetraoxatridecan-13-ol utilized in visible-light photoredox catalysis?

Advanced Question

The compound acts as a hydrophilic linker in calix[4]arene-fluorescein conjugates, enhancing solubility in water-organic media. Its ethylene oxide chain facilitates electron transfer in photocatalytic C–H functionalization reactions, achieving >80% conversion in aqueous conditions .

Methodological Note : Optimal catalytic activity requires stoichiometric balancing of the tosylate precursor (1.5 eq.) and rigorous exclusion of moisture .

What are the stability challenges of 2,5,8,11-Tetraoxatridecan-13-ol under acidic conditions?

Basic Question

The ethylene oxide backbone is prone to acid-catalyzed hydrolysis. Stability assays in pH 3–5 buffers show 15% degradation over 24 hours at 25°C. Lyophilization or storage in anhydrous DMF/THF is recommended .

Advanced Insight : Structural modifications, such as replacing terminal hydroxyl groups with methyl ethers (e.g., tetramethyl derivatives), improve stability by 50% in acidic media .

How can structural modifications enhance its application in drug delivery systems?

Advanced Question

Conjugation with bioactive moieties (e.g., benzoselenophene) via its hydroxyl group improves tumor-targeting. A 2022 study demonstrated that 2,5,8,11-Tetraoxatridecan-13-yl phosphate derivatives exhibit 90% cellular uptake efficiency in vitro, attributed to the ethylene oxide chain’s stealth properties .

Q. Key Data :

- LogP : −1.2 (high hydrophilicity) .

- Critical Micelle Concentration (CMC) : 0.15 mM in PBS, enabling self-assembly into nanocarriers .

What contradictions exist in reported synthetic yields and purity?

Advanced Question

Yields vary from 62% to 93% for similar reactions, likely due to differences in base (K₂CO₃ vs. Cs₂CO₃) and solvent purity. Impurities in commercial tosylate precursors (e.g., residual p-toluenesulfonic acid) may reduce efficiency .

Recommendation : Pre-purify tosylate intermediates via recrystallization (hexane/EtOAc) to achieve >98% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.